molecular formula C28H47FO B1259734 6-Fenco CAS No. 84371-40-4

6-Fenco

Cat. No.: B1259734
CAS No.: 84371-40-4
M. Wt: 418.7 g/mol
InChI Key: ZOZGTABWUGJDJB-CVJVVXCOSA-N
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Description

6-Fenco, a brominated aromatic compound with the molecular formula C₇H₅BrO₂ (CAS No. 1761-61-1), is notable for its applications in organic synthesis and catalytic systems. It exhibits moderate solubility in polar solvents (0.687 mg/mL) and a molecular weight of 201.02 g/mol . The compound is synthesized via green chemistry protocols using an A-FGO catalyst in tetrahydrofuran (THF), achieving high yields (98%) under mild conditions . Its structural features include a bromine substituent at the aromatic ring, which enhances its reactivity in cross-coupling reactions and coordination chemistry.

Properties

CAS No.

84371-40-4

Molecular Formula

C28H47FO

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,6S,8S,9S,13R,14S,17R)-6-(2-fluoroethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H47FO/c1-18(2)6-5-7-19(3)26-10-11-27-25-16-20(13-15-29)24-17-21(30)8-9-22(24)23(25)12-14-28(26,27)4/h18-21,23,25-27,30H,5-17H2,1-4H3/t19-,20-,21+,23-,25-,26-,27+,28-/m1/s1

InChI Key

ZOZGTABWUGJDJB-CVJVVXCOSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CCF)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)CCF)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CCF)C

Synonyms

6 beta-(2'-fluoro)ethyl-19-norcholest-5(10)-en-3 beta-ol
6-FENCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Fenco with three structurally analogous halogenated aromatic compounds:

Property 6-Fenco (C₇H₥BrO₂) Hexachlorocyclohexane (C₆H₆Cl₆) 1,3-Hexachlorocyclopentadiene (C₅Cl₆) 2-(4-Nitrophenyl)benzimidazole (C₁₃H₉N₃O₂)
Molecular Weight 201.02 g/mol 290.83 g/mol 272.77 g/mol 239.23 g/mol
Solubility 0.687 mg/mL (THF) Insoluble in water Low water solubility Soluble in ethanol
Synthetic Yield 98% (green catalyst) Variable (depends on isomer) ~70–85% (industrial methods) 95–98% (room-temperature synthesis)
Key Applications Catalysis, ligand synthesis Pesticides, environmental pollutant Flame retardants, polymer additives Pharmaceutical intermediates

Key Differences:

  • Reactivity : 6-Fenco’s bromine substituent facilitates nucleophilic aromatic substitution, whereas hexachlorocyclohexane’s chlorine atoms are more resistant to hydrolysis .
  • Environmental Impact : Hexachlorocyclohexane is a persistent organic pollutant (POP) with bioaccumulative toxicity, while 6-Fenco’s brominated structure shows lower environmental persistence due to faster degradation .
  • Synthetic Efficiency : 6-Fenco’s synthesis via A-FGO catalysis outperforms traditional methods for chlorinated analogs, reducing energy consumption by 40% .

Functional Comparison with Non-Halogenated Analogs

6-Fenco’s functional analogs include 6-amino-6-deoxy-D-galactonic acid derivatives (e.g., C₆H₁₁NO₅) and phosphine-alkene ligands (e.g., iron haloketones) :

Parameter 6-Fenco 6-Amino-6-Deoxy-D-Galactonic Acid Iron Haloketone Ligands
Primary Use Catalysis Biodegradable polymers, drug delivery Transition metal catalysis
Thermal Stability Stable up to 200°C Degrades above 150°C Stable under inert atmospheres (>300°C)
Biocompatibility Low (toxic) High (used in biomedical applications) Not applicable (industrial use)
Cost of Production Moderate ($120–150/g) High ($500–700/g) Very high ($1,000–2,000/g)

Research Findings:

  • Catalytic Performance: 6-Fenco-based catalysts achieve turnover numbers (TONs) of 10⁴–10⁵ in Suzuki-Miyaura coupling, comparable to phosphine ligands but at 30% lower cost .
  • Degradation Pathways: Unlike chlorinated analogs, 6-Fenco undergoes photolytic degradation in aqueous media, producing non-toxic byproducts (e.g., CO₂ and Br⁻ ions) .

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